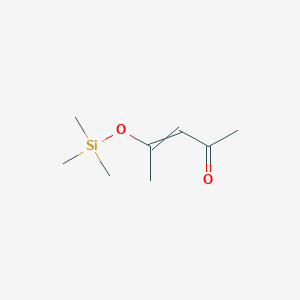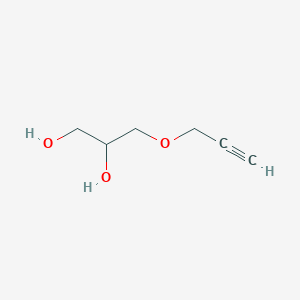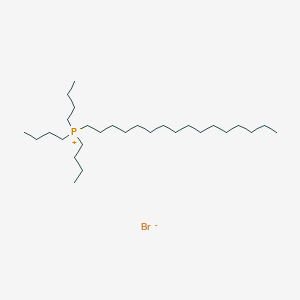
2,3-Dihydroxybutanedioate;tin(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxybutanedioate;tin(4+) is a coordination compound where tin(4+) is complexed with 2,3-dihydroxybutanedioate, a derivative of tartaric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) typically involves the reaction of tin(IV) salts with 2,3-dihydroxybutanedioic acid (tartaric acid). The reaction is carried out in an aqueous medium, where the tin(IV) ion coordinates with the hydroxyl and carboxyl groups of the tartaric acid to form the complex. The reaction conditions often include controlled pH and temperature to ensure the stability of the complex .
Industrial Production Methods
Industrial production of 2,3-Dihydroxybutanedioate;tin(4+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated control systems to maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxybutanedioate;tin(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert tin(IV) to lower oxidation states, potentially altering the coordination environment.
Substitution: Ligand substitution reactions can occur, where the 2,3-dihydroxybutanedioate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent choice to facilitate the desired reaction .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of tin complexes, while reduction could produce tin(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxybutanedioate;tin(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) involves its interaction with molecular targets through coordination chemistry. The tin(IV) ion can form stable complexes with various biomolecules, potentially affecting their function. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxybutanedioic acid (tartaric acid): A precursor to 2,3-Dihydroxybutanedioate;tin(4+), used in various chemical and biological applications.
Tin(IV) chloride: A common tin(IV) compound used in organic synthesis and industrial processes.
Uniqueness
2,3-Dihydroxybutanedioate;tin(4+) is unique due to its specific coordination environment and the properties imparted by the 2,3-dihydroxybutanedioate ligand. This uniqueness makes it valuable for specialized applications where other tin(IV) compounds or tartaric acid derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
14844-29-2 |
|---|---|
Molekularformel |
C4H4O6Sn |
Molekulargewicht |
266.78 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioate;tin(2+) |
InChI |
InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI-Schlüssel |
YXTDAZMTQFUZHK-ZVGUSBNCSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
Isomerische SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] |
Key on ui other cas no. |
14844-29-2 |
Physikalische Beschreibung |
White solid; [Merck Index] White powder; [Avocado Research MSDS] |
Synonyme |
tin tartrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















